molecular formula C16H25N5O5 B11829826 (R)-2-((2-amino-6-hydroxy-9H-purin-9-yl)methyl)-4,4-diethoxybutyl acetate

(R)-2-((2-amino-6-hydroxy-9H-purin-9-yl)methyl)-4,4-diethoxybutyl acetate

Cat. No.: B11829826
M. Wt: 367.40 g/mol
InChI Key: LGWBDSIUVGHTEA-LLVKDONJSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

®-2-((2-amino-6-hydroxy-9H-purin-9-yl)methyl)-4,4-diethoxybutyl acetate is a complex organic compound with potential applications in various scientific fields. This compound features a purine base, which is a fundamental component of nucleic acids, making it of particular interest in biochemical and pharmaceutical research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-2-((2-amino-6-hydroxy-9H-purin-9-yl)methyl)-4,4-diethoxybutyl acetate typically involves multi-step organic reactions. The initial step often includes the protection of functional groups to prevent unwanted side reactions. This is followed by the formation of the purine base and subsequent attachment of the butyl acetate moiety. Common reagents used in these steps include protecting agents, catalysts, and solvents like dichloromethane and ethanol. Reaction conditions such as temperature, pH, and reaction time are carefully controlled to optimize yield and purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. Techniques such as continuous flow chemistry and automated synthesis can be employed to enhance efficiency and scalability. Purification methods like crystallization and chromatography are used to ensure the compound meets industrial standards.

Chemical Reactions Analysis

Types of Reactions

®-2-((2-amino-6-hydroxy-9H-purin-9-yl)methyl)-4,4-diethoxybutyl acetate can undergo various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.

    Substitution: Nucleophilic substitution reactions can occur, especially at the purine base, using reagents like alkyl halides.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Alkyl halides in the presence of a base like sodium hydroxide.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce deoxygenated compounds.

Scientific Research Applications

Chemistry

In chemistry, ®-2-((2-amino-6-hydroxy-9H-purin-9-yl)methyl)-4,4-diethoxybutyl acetate is used as a building block for synthesizing more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.

Biology

In biological research, this compound can be used to study nucleic acid interactions and enzyme activities. Its purine base makes it a valuable tool for investigating DNA and RNA functions.

Medicine

Pharmaceutical research benefits from this compound’s potential as a drug candidate. Its structure suggests it could interact with various biological targets, making it a candidate for antiviral or anticancer therapies.

Industry

In industrial applications, ®-2-((2-amino-6-hydroxy-9H-purin-9-yl)methyl)-4,4-diethoxybutyl acetate can be used in the synthesis of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of ®-2-((2-amino-6-hydroxy-9H-purin-9-yl)methyl)-4,4-diethoxybutyl acetate involves its interaction with molecular targets such as enzymes and nucleic acids. The purine base can form hydrogen bonds and other interactions with DNA or RNA, potentially inhibiting or modifying their functions. Pathways involved may include nucleotide synthesis and signal transduction.

Comparison with Similar Compounds

Similar Compounds

    Adenosine: A naturally occurring purine nucleoside with similar structural features.

    Guanosine: Another purine nucleoside with comparable biochemical properties.

    2’,3’-Dideoxyinosine: A synthetic nucleoside analog used in antiviral therapies.

Uniqueness

®-2-((2-amino-6-hydroxy-9H-purin-9-yl)methyl)-4,4-diethoxybutyl acetate is unique due to its specific functional groups and stereochemistry, which confer distinct chemical and biological properties. Its diethoxybutyl acetate moiety differentiates it from other purine derivatives, potentially offering unique interactions and applications.

Properties

Molecular Formula

C16H25N5O5

Molecular Weight

367.40 g/mol

IUPAC Name

[(2R)-2-[(2-amino-6-oxo-1H-purin-9-yl)methyl]-4,4-diethoxybutyl] acetate

InChI

InChI=1S/C16H25N5O5/c1-4-24-12(25-5-2)6-11(8-26-10(3)22)7-21-9-18-13-14(21)19-16(17)20-15(13)23/h9,11-12H,4-8H2,1-3H3,(H3,17,19,20,23)/t11-/m1/s1

InChI Key

LGWBDSIUVGHTEA-LLVKDONJSA-N

Isomeric SMILES

CCOC(C[C@H](CN1C=NC2=C1N=C(NC2=O)N)COC(=O)C)OCC

Canonical SMILES

CCOC(CC(CN1C=NC2=C1N=C(NC2=O)N)COC(=O)C)OCC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.